molecular formula C14H21Cl2NO B13767685 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride, (S)- CAS No. 49800-19-3

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride, (S)-

Cat. No.: B13767685
CAS No.: 49800-19-3
M. Wt: 290.2 g/mol
InChI Key: DUYLFGMDTTXULZ-YDALLXLXSA-N
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Description

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride, (S)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthylamine core, a tetrahydro ring, a chloro substituent, an isopropyl group, and a methoxy group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride, (S)- involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Naphthylamine Core: This step involves the nitration of naphthalene followed by reduction to form 1-naphthylamine.

    Tetrahydro Ring Formation: The naphthylamine is subjected to hydrogenation under specific conditions to form the tetrahydro ring.

    Introduction of Substituents: The chloro, isopropyl, and methoxy groups are introduced through various substitution reactions using appropriate reagents and catalysts.

    Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.

    Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can further reduce the tetrahydro ring.

    Substitution: The chloro, isopropyl, and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalysts, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Fully reduced naphthylamine derivatives.

    Substitution: Various substituted naphthylamine derivatives depending on the nucleophile used.

Scientific Research Applications

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride, (S)- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride, (S)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylamine, 1,2,3,4-tetrahydro-: A similar compound without the chloro, isopropyl, and methoxy substituents.

    1-Naphthylamine, 5,6,7,8-tetrahydro-: Another similar compound with a different tetrahydro ring position.

Uniqueness

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride, (S)- is unique due to its specific substituents, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride, (S)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

49800-19-3

Molecular Formula

C14H21Cl2NO

Molecular Weight

290.2 g/mol

IUPAC Name

[(1S)-8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-propan-2-ylazanium;chloride

InChI

InChI=1S/C14H20ClNO.ClH/c1-9(2)16-12-6-4-5-10-13(17-3)8-7-11(15)14(10)12;/h7-9,12,16H,4-6H2,1-3H3;1H/t12-;/m0./s1

InChI Key

DUYLFGMDTTXULZ-YDALLXLXSA-N

Isomeric SMILES

CC(C)[NH2+][C@H]1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-]

Canonical SMILES

CC(C)[NH2+]C1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-]

Origin of Product

United States

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